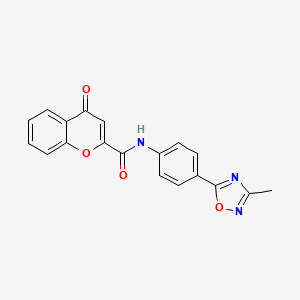

N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that features a unique combination of a 1,2,4-oxadiazole ring and a chromene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the following steps:

-

Formation of the 1,2,4-oxadiazole ring: : This can be achieved through the cyclodehydration of an amidoxime with a carboxylic acid derivative. For example, the reaction of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid with an appropriate amidoxime in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) can yield the desired oxadiazole ring .

-

Coupling with the chromene moiety: : The chromene-2-carboxamide can be synthesized by reacting 4-oxo-4H-chromene-2-carboxylic acid with an amine derivative. The coupling reaction typically involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine (TEA) .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The oxadiazole ring and carboxamide group are primary sites for nucleophilic substitution:

-

Oxadiazole ring : The 1,2,4-oxadiazole’s nitrogen atoms and electron-deficient carbon at position 5 facilitate nucleophilic attacks. Amines or thiols can displace substituents under mild conditions (e.g., ethanol, 25–60°C).

-

Carboxamide : Hydrolysis of the amide bond may occur under acidic (HCl/H₂SO₄) or basic (NaOH/KOH) conditions, yielding the corresponding carboxylic acid and aniline derivatives .

Key conditions :

| Reagent | Solvent | Temperature | Outcome |

|---|---|---|---|

| NH₃/RNH₂ | Methanol | 50–60°C | Oxadiazole ring substitution |

| H₂O/H⁺ or OH⁻ | Aqueous | Reflux | Amide hydrolysis |

Oxidation and Reduction Reactions

The chromene carbonyl and oxadiazole ring participate in redox processes:

-

Oxidation : Potassium permanganate (KMnO₄) in acidic/alkaline media oxidizes the chromene’s 4-oxo group to a carboxylate or destabilizes the conjugated system, leading to ring-opening .

-

Reduction : Sodium borohydride (NaBH₄) selectively reduces the chromene ketone to a secondary alcohol without affecting the oxadiazole ring.

Typical yields :

-

Chromene carbonyl reduction: ~75–85% (ethanol, 0–5°C).

-

Oxidative ring-opening: Variable yields depending on substituent stability .

Cyclocondensation and Ring Formation

The compound’s synthesis involves multicomponent cyclocondensation:

-

Chromene formation : Resorcinol derivatives react with malononitrile or dimedone in the presence of diethylamine or Ca(OH)₂ catalysts to form the chromene backbone .

-

Oxadiazole integration : Cyclization of amidoximes with carboxylic acid derivatives (e.g., ethyl chlorooxalate) forms the 1,2,4-oxadiazole ring.

Optimized conditions :

| Step | Catalyst | Solvent | Yield |

|---|---|---|---|

| Chromene synthesis | Diethylamine | Ethanol | 70–80% |

| Oxadiazole formation | Pyridine | DMF | 60–70% |

Electrophilic Aromatic Substitution

The phenyl ring undergoes electrophilic substitution, though steric hindrance from the oxadiazole group limits reactivity:

-

Nitration/Sulfonation : Directed by electron-withdrawing oxadiazole, substitutions occur at the meta position relative to the carboxamide group .

-

Halogenation : Bromine (Br₂) in acetic acid selectively halogenates the phenyl ring under controlled conditions.

Biological Activity-Related Reactions

The compound’s bioactivity involves interactions with biological nucleophiles:

-

Enzyme inhibition : The oxadiazole ring acts as a hydrogen-bond acceptor, while the chromene carbonyl engages in hydrophobic interactions with target enzymes (e.g., kinases, oxidoreductases) .

-

Metabolic oxidation : Cytochrome P450 enzymes oxidize the methyl group on the oxadiazole ring, forming a hydroxymethyl metabolite.

Stability and Degradation Pathways

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

The compound belongs to the class of 1,2,4-oxadiazole derivatives and features a chromene scaffold. The synthesis typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH-DMSO medium at ambient temperature, resulting in structurally diverse substituted anilines. The molecular formula is C14H11N3O4, and its molecular weight is approximately 285.259 g/mol.

Anticancer Activity

Research indicates that compounds similar to N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide exhibit significant anticancer properties.

Mechanism: These compounds often inhibit tubulin polymerization, leading to G2/M cell-cycle arrest and apoptosis in cancer cells. For instance, studies have shown that derivatives can induce apoptosis through caspase activation and inhibit tumor cell migration.

Antimicrobial Properties

Compounds within the oxadiazole class have demonstrated antimicrobial activity against various pathogens.

Mechanism: The specific action may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways. Research has highlighted the efficacy of oxadiazole derivatives against both Gram-positive and Gram-negative bacteria.

Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes linked to inflammatory responses.

Cyclooxygenase Inhibition: Some derivatives have been found to moderately inhibit cyclooxygenase-2 (COX-2) and lipoxygenases (LOX), which are critical in inflammatory processes.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Antitumor Studies

A notable study highlighted the anticancer effects of 2H/4H-chromenes, showing their ability to induce apoptosis through caspase activation while inhibiting tumor cell migration.

Antimicrobial Efficacy

Various oxadiazole derivatives were tested for their antimicrobial properties against a range of pathogens. Results indicated promising efficacy in inhibiting bacterial growth.

Structure-Activity Relationship (SAR)

The presence of specific substituents on the oxadiazole ring significantly affects biological activity. For example, halogenated derivatives often exhibit enhanced potency due to increased lipophilicity and better interaction with biological targets.

Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Inhibition of tubulin polymerization | |

| Antimicrobial | Disruption of cell wall synthesis | |

| COX Inhibition | Inhibition of cyclooxygenase enzymes |

Structure-Activity Relationship Insights

| Compound Structure | Key Substituents | Biological Activity |

|---|---|---|

| N-(3-methyl) | Methyl group on oxadiazole | Enhanced anticancer activity |

| Halogenated variants | Fluorine/Chlorine substituents | Increased enzyme inhibition |

Wirkmechanismus

The mechanism of action of N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with molecular targets such as enzymes. The oxadiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The chromene moiety can enhance the binding affinity through additional hydrophobic interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-1H-indazole-3-carboxamide: Similar structure but with an indazole ring instead of a chromene moiety.

N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-4-oxo-4H-chromene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.

Uniqueness

The unique combination of the oxadiazole and chromene moieties in N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide provides distinct electronic and steric properties, enhancing its potential as a versatile scaffold in drug design and material science .

Biologische Aktivität

N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide is a compound that integrates the oxadiazole and chromene moieties, both known for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and supporting research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Molecular Characteristics:

- Molecular Formula: C16H14N4O3

- Molecular Weight: 310.31 g/mol

- CAS Number: [Not specified in the results]

Anticancer Activity

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer properties. These derivatives target various enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) . Specifically, studies have shown that oxadiazole derivatives can inhibit telomerase activity, which is crucial for cancer cell immortality .

Case Study:

A study highlighted a series of oxadiazole derivatives that demonstrated cytotoxic effects against several cancer cell lines. The mechanism was attributed to the induction of apoptosis through caspase activation and disruption of the cell cycle .

Antimicrobial Activity

The presence of the oxadiazole moiety enhances antimicrobial properties. Compounds with this structure have been shown to exhibit activity against a range of pathogenic bacteria and fungi. For instance, certain oxadiazole derivatives displayed significant inhibition against Staphylococcus aureus and Escherichia coli .

Antioxidant Properties

Oxadiazoles are also noted for their antioxidant capabilities. The ability of these compounds to scavenge free radicals contributes to their protective effects against oxidative stress-related diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: Compounds targeting HDAC and thymidylate synthase disrupt cancer cell metabolism.

- Apoptosis Induction: Activation of caspases leads to programmed cell death in malignant cells.

- Antimicrobial Action: Disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O4/c1-11-20-19(26-22-11)12-6-8-13(9-7-12)21-18(24)17-10-15(23)14-4-2-3-5-16(14)25-17/h2-10H,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSIINGWBXVISGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.